N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
CAS No.: 95240-17-8
Cat. No.: VC21498187
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 95240-17-8 |
---|---|
Molecular Formula | C16H14N2O2S |
Molecular Weight | 298.4g/mol |
IUPAC Name | N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Standard InChI | InChI=1S/C16H14N2O2S/c1-11-7-8-13-14(9-11)21-16(17-13)18-15(19)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19) |
Standard InChI Key | WURMMBDBVFQPPP-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 |
Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide features a heterocyclic benzothiazole core with a methyl substituent at the 6-position, connected directly to an acetamide group bearing a phenoxy moiety. This structural arrangement combines aromatic and heterocyclic elements, which are common features in pharmacologically active compounds targeting various enzymes and receptors.
The chemical structure consists of three principal components: a 6-methylbenzothiazole heterocycle, an amide linkage, and a phenoxy group. The molecular formula is C16H14N2O2S, with an estimated molecular weight of approximately 298.36 g/mol.
Physicochemical Properties
Based on structural analysis, this compound is expected to exhibit moderate lipophilicity due to the presence of aromatic rings, while the amide and heterocyclic nitrogen provide hydrogen bonding capabilities. The compound likely exists as a crystalline solid at room temperature with limited water solubility but good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform.
Table 1: Predicted Physicochemical Properties of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Property | Predicted Value | Basis of Prediction |
---|---|---|
Molecular Weight | 298.36 g/mol | Calculated from molecular formula C16H14N2O2S |
Hydrogen Bond Donors | 1 | NH of amide group |
Hydrogen Bond Acceptors | 4 | N and S of benzothiazole, O and C=O of amide |
Topological Polar Surface Area | ~65-75 Ų | Estimated from functional groups |
Melting Point | ~180-220°C | Based on similar benzothiazole derivatives |
Solubility | Low water solubility, good in organic solvents | Based on structural features |
Chemical Reactivity
Understanding the chemical reactivity of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide requires consideration of its functional groups and their susceptibility to various chemical transformations.
Reaction Sites and Mechanisms
The compound contains several sites that could participate in chemical reactions:
-
The benzothiazole nitrogen: Can act as a nucleophile in alkylation reactions.
-
The amide NH: Potential site for N-alkylation or acylation under strong basic conditions.
-
The amide carbonyl: Susceptible to nucleophilic attack under certain conditions.
-
The aromatic rings: Can undergo electrophilic aromatic substitution reactions, particularly at activated positions.
-
The methyl group: Can participate in oxidation reactions or serve as a handle for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents.
Modification | Potential Effect on Properties | Possible Impact on Activity |
---|---|---|
Halogen at 6-position | Increased lipophilicity and electron-withdrawing effect | Enhanced binding to lipophilic pockets |
Additional substituents on phenyl ring | Altered electronic distribution and steric bulk | Modified receptor interactions |
Replacement of phenoxy with other aryloxy groups | Changed spatial arrangement and electronic properties | Different binding profile |
Extension of the linker between amide and phenoxy | Increased flexibility | Altered fit to binding sites |
Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has several potential applications in scientific research and industrial processes.
Building Block for Synthesis
The compound can serve as a versatile building block in organic synthesis, enabling the creation of more complex molecular architectures. Its structure allows for various modifications, which is particularly useful in developing new pharmaceuticals and agrochemicals.
Medicinal Chemistry Applications
In medicinal chemistry, the compound and its derivatives could be explored for:
-
Antimicrobial development: Particularly against resistant strains of bacteria like Mycobacterium tuberculosis, as benzothiazole derivatives have shown promise in this area.
-
Anti-inflammatory agents: The structural features suggest potential anti-inflammatory properties that could be valuable in developing treatments for inflammatory conditions.
-
Enzyme inhibitors: The compound may serve as a starting point for developing specific enzyme inhibitors, which could have applications in treating various diseases.
Material Science Applications
Beyond medicinal applications, this compound may also find use in material science for developing new polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability and resistance to environmental factors.
Analytical Methods and Characterization
Various analytical techniques can be employed for the characterization and quality control of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the methyl group, aromatic protons, and amide NH.
-
¹³C NMR would provide information about carbonyl carbon, aromatic carbons, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy:
-
Would display characteristic bands for N-H stretching (~3300 cm⁻¹), C=O stretching (~1680 cm⁻¹), and aromatic C=C stretching.
-
-
Mass Spectrometry:
-
Would confirm the molecular weight and provide fragmentation pattern useful for structural confirmation.
-
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Useful for purity determination and quantitative analysis.
-
Monitoring reaction progress during synthesis.
-
-
Thin-Layer Chromatography (TLC):
-
Provides a simple method for monitoring reactions and assessing purity.
-
X-ray Crystallography
X-ray crystallography would provide definitive confirmation of the three-dimensional structure, including bond lengths, angles, and packing arrangement in the solid state.
Comparison with Related Compounds
Understanding how N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide compares to structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogues
One related compound is N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, which shares the 6-methylbenzothiazole core but contains a 2-phenyl-1,3-thiazol-4-yl group instead of the phenoxy moiety .
Table 3: Comparison with a Structural Analogue
Property | N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
---|---|---|
Molecular Formula | C16H14N2O2S (estimated) | C19H15N3OS2 |
Molecular Weight | 298.36 g/mol (estimated) | 365.47 g/mol |
Core Structure | Benzothiazole with direct acetamide | Benzothiazole with direct acetamide |
Substituent | Phenoxy group | 2-phenyl-1,3-thiazol-4-yl group |
LogP | ~3.0-4.0 (estimated) | 5.2771 |
Hydrogen Bond Acceptors | 4 (estimated) | 4 |
Hydrogen Bond Donors | 1 (estimated) | 1 |
Structural Relationship to Other Benzothiazoles
Another related compound is N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide, which differs by having an additional phenyl linker between the benzothiazole and acetamide groups. This structural difference likely results in different pharmacokinetic properties and potentially different biological activities.
The additional phenyl ring in N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide would be expected to:
-
Increase molecular weight and lipophilicity
-
Provide additional conformational flexibility
-
Potentially alter binding interactions with biological targets
-
Change the electronic distribution across the molecule
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume